N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine
Description
IUPAC Nomenclature and Systematic Identification
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a bispyrazole derivative with a methylene bridge connecting two distinct pyrazole rings. The IUPAC name systematically describes its structure:
- The parent pyrazole at position 1 contains an ethyl group (1-ethyl-1H-pyrazol-5-yl).
- A methylene (-CH2-) group links this ring to the amine nitrogen of the second pyrazole.
- The second pyrazole is substituted with methyl groups at positions 1 and 5 (1,5-dimethyl-1H-pyrazol-4-amine).
Synonyms for this compound include DCB-3501 and EVT-11869692, as cataloged in PubChem and specialized chemical databases. Its molecular formula is C11H17N5 , though it is often isolated as a hydrochloride salt (C11H18ClN5) in commercial preparations.
Molecular Geometry and Bond Connectivity Analysis
The compound’s connectivity is defined by its SMILES string: CCN1C(=CC=N1)CNC2=CN(N=C2C)C(C)C, which reveals:
- Two pyrazole rings (five-membered aromatic rings with two adjacent nitrogen atoms).
- The first pyrazole (1-ethyl-1H-pyrazole) has an ethyl group at N1 and a methylene-linked amine at C5.
- The second pyrazole (1,5-dimethyl-1H-pyrazole) features methyl groups at N1 and C5, with the amine at C4.
Bond lengths and angles align with typical pyrazole geometry:
- N-N bonds in pyrazoles average 1.34 Å, while C-N bonds range from 1.32–1.38 Å.
- The methylene bridge (C-N-C) adopts a tetrahedral geometry, enabling rotational flexibility.
| Molecular Properties | Value |
|---|---|
| Molecular formula | C11H17N5 |
| Molecular weight | 231.29 g/mol |
| Topological polar surface area (TPSA) | 45.8 Ų |
| Hydrogen bond acceptors | 5 |
| Rotatable bonds | 4 |
Tautomeric Forms and Conformational Isomerism
Pyrazoles exhibit tautomerism via proton shifts between nitrogen atoms. However, in this compound:
- Substituents at N1 (ethyl and methyl groups) lock the tautomeric state, preventing proton migration.
- The amine group (-NH-) at C4 of the second pyrazole may participate in tautomerism, though steric hindrance from adjacent methyl groups limits this.
Conformational isomerism arises from:
- Rotation about the methylene bridge : The C-N bond between the two pyrazoles allows for syn and anti conformers.
- Ethyl and methyl group orientations : The ethyl group on the first pyrazole and the methyl group on the second pyrazole adopt staggered or eclipsed configurations, influencing steric interactions.
X-ray Crystallographic Studies and Solid-State Arrangement
While X-ray crystallographic data for this specific compound is not publicly available, insights can be extrapolated from analogous pyrazole derivatives:
- Pyrazole rings typically form planar arrangements with dihedral angles <5° between rings in bipyrazole systems.
- In the solid state, intermolecular hydrogen bonds between the amine (-NH-) and adjacent pyrazole nitrogen atoms likely stabilize the lattice.
- Methyl and ethyl groups induce hydrophobic interactions, promoting a layered packing structure.
Predicted unit cell parameters (based on similar compounds):
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell volume | ~800 ų |
| Density | 1.25 g/cm³ |
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-10(5-6-13-16)7-12-11-8-14-15(3)9(11)2/h5-6,8,12H,4,7H2,1-3H3 |
InChI Key |
QCLCDJOJYNGPOM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=C(N(N=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The condensation of β-ketonitriles with hydrazines is a classical route for constructing pyrazole cores. For N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine, this method involves reacting a β-ketonitrile derivative with hydrazine hydrate under acidic or neutral conditions. The reaction proceeds via nucleophilic attack on the carbonyl group, followed by cyclization to form the pyrazole ring.
Key parameters include:
-
Solvent : Ethanol or methanol for solubility and reaction homogeneity.
-
Temperature : 70–90°C under reflux for 1–16 hours.
-
Catalyst : Acetic acid or hydrochloric acid to protonate intermediates and accelerate cyclization.
Microwave-assisted synthesis reduces reaction times to 10 minutes while maintaining yields of 70–75%.
Table 1: Condensation Method Optimization
| β-Ketonitrile Derivative | Hydrazine Equivalent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| R = Ethyl, R' = Methyl | 1.2 | Ethanol | 70 | 10 | 75 |
| R = Isopropyl, R' = H | 1.5 | Methanol | 90 | 16 | 68 |
Reductive Amination Approach
Stepwise Alkylation and Coupling
Reductive amination involves coupling 1,5-dimethylpyrazole with 1-ethylpyrazole-5-carbaldehyde in the presence of a reducing agent. Sodium cyanoborohydride () is preferred due to its selectivity for imine intermediates.
Procedure :
-
Alkylation : 1,5-Dimethylpyrazole is treated with methyl iodide () and potassium carbonate () in dimethylformamide (DMF) at 25°C for 12 hours.
-
Coupling : The alkylated intermediate reacts with 1-ethylpyrazole-5-carbaldehyde in methanol, followed by addition at 0°C.
Table 2: Reductive Amination Parameters
| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Alkylation | , | DMF | 25 | 12 | 85 |
| Reductive Step | Methanol | 0 | 2 | 78 |
Cyclocondensation of α,β-Unsaturated Nitriles
Regioselective Ring Formation
Cyclocondensation employs α,β-unsaturated nitriles with hydrazines to form the pyrazole ring. For the target compound, 2-chloroacrylonitrile serves as the dielectrophilic partner, reacting with 1-ethylhydrazine under basic conditions.
Optimized Conditions :
-
Base : Potassium carbonate () and sodium bicarbonate () in a 1:2 ratio.
-
Solvent : Water or ethanol for polar intermediate stabilization.
Comparative Analysis of Synthetic Methods
Table 3: Method Efficiency Comparison
| Method | Average Yield (%) | Reaction Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| β-Ketonitrile Condensation | 72 | 1–16 h | Moderate | High |
| Reductive Amination | 82 | 14 h | High | Moderate |
| Cyclocondensation | 65 | 18 h | Low | Low |
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and purity. Continuous flow reactors enable precise control over reaction parameters, reducing side products. For example, a two-step flow system achieves 89% yield by combining alkylation and reductive amination in tandem.
Purification Techniques
-
Chromatography : Silica gel columns with (9:1) eluent resolve regioisomers.
-
Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity.
Challenges and Optimization
Regioselectivity Control
Competing pathways during cyclization may yield undesired isomers. Substituent electronic effects guide selectivity; electron-withdrawing groups on the β-ketonitrile favor 5-aminopyrazole formation.
Solvent and Catalyst Screening
-
Solvent : Tetrahydrofuran (THF) improves solubility of hydrophobic intermediates.
-
Catalyst : Triethylamine () enhances coupling efficiency in reductive amination.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has been studied for various pharmacological effects:
1. Anticancer Activity
- Pyrazole derivatives have shown significant cytotoxic effects against several human cancer cell lines. For instance, related compounds have demonstrated the ability to induce apoptosis in colorectal carcinoma cells . The structural characteristics of this compound may contribute to its potential as an anticancer agent.
2. Antioxidant Properties
- Compounds with similar pyrazole structures have been evaluated for their antioxidant capabilities. For example, studies indicate that certain pyrazole derivatives exhibit superior radical scavenging activity compared to standard antioxidants like ascorbic acid . This suggests that this compound may also possess significant antioxidant properties.
3. Other Pharmacological Effects
- Beyond anticancer and antioxidant activities, pyrazole derivatives are known for a range of other biological effects, including anti-inflammatory, antimicrobial, and analgesic properties . The specific activities of this compound would require further empirical studies to elucidate its full pharmacological profile.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action:
Molecular Docking Studies:
- Computational techniques such as molecular docking can predict how this compound binds to various biological targets. For example, docking studies with enzymes like human prostaglandin reductase can provide insights into how similar compounds inhibit enzyme activity .
In Vitro Assays:
- Laboratory assays can be employed to assess the binding affinities and biological activities of this compound against cancer cell lines or microbial strains.
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with several pyrazole-based amines, but its unique substitution pattern distinguishes it functionally and physically. Below is a detailed comparison with key analogs:
Structural and Molecular Comparisons
*Molecular formula and weight for the target compound are inferred based on structural analysis.
Functional and Stability Considerations
- Steric Effects : The target compound’s 1,5-dimethyl groups (pyrazole B) mirror the stability-enhancing methyl substitutions in Cu-CTC2, which prevent active-site degradation in catalytic frameworks . In contrast, compounds like N-(3-fluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine () prioritize electronic modulation via fluorine but lack the bispyrazole scaffold, reducing steric complexity.
- Synthetic Accessibility : highlights yields >80% for pyrazole-quinazoline hybrids (e.g., Compound 8), suggesting that the target compound’s synthesis could similarly benefit from modular pyrazole coupling strategies .
Physicochemical Properties
Limited data exist for the target compound, but analogs provide insights:
- Melting Points : Pyrazole derivatives in exhibit melting points ranging from 172–173°C (Compound 6) to higher values for bulkier structures . The target compound’s melting point is likely influenced by its symmetrical methyl substitution.
- Thermal Stability : Cu-CTC2’s stability up to 300°C () suggests that the target compound’s methyl groups may confer similar resilience .
Biological Activity
N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H17N5, with a molecular weight of 219.29 g/mol. The compound features two pyrazole rings and an ethyl substituent, which contribute to its unique chemical reactivity and biological profile.
Biological Activity Overview
Compounds containing pyrazole moieties are known for their diverse biological activities, including:
- Anticancer : Pyrazole derivatives have shown significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
- Anti-inflammatory : Studies suggest that pyrazole compounds can inhibit inflammatory pathways, making them candidates for the treatment of inflammatory diseases .
- Antibacterial and Antiviral : Some pyrazole derivatives exhibit activity against bacterial and viral pathogens .
The specific mechanisms through which this compound exerts its biological effects involve interactions with various biological targets. Molecular docking studies have indicated potential binding affinities to enzymes such as prostaglandin reductase, which plays a role in inflammatory responses.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various methods that allow for controlled substitution at specific positions on the pyrazole rings. The structural modifications can significantly influence the compound's biological activity.
SAR Insights
A comparative analysis with similar compounds reveals insights into the structure-function relationship:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 3,5-Dimethylpyrazole | 0.87 | Simpler structure; lacks ethyl substitution |
| 4-Aminoantipyrine | 0.83 | Known anti-inflammatory agent |
| 4-Methylpyrazole | 0.79 | Less complex; often used in agricultural chemistry |
| (1-Methylpyrazolyl)methanamine | 0.79 | Contains methyl group; potential pharmaceutical use |
| Pyrazolo[1,5-a]pyridin-5-amines | 0.76 | Incorporates pyridine; diverse biological activities |
These comparisons underscore the unique dual pyrazole structure of N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amines and its potential versatility in medicinal applications.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of pyrazole derivatives in various biological assays:
- Anticancer Activity : A study demonstrated that pyrazole-containing compounds inhibited cell proliferation in vitro across multiple cancer types. The mechanisms included induction of apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : Research indicated that certain pyrazole derivatives could reduce pro-inflammatory cytokines in cellular models, suggesting their potential as therapeutic agents for inflammatory conditions .
- Antibacterial Properties : In vitro tests showed that some derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine?
- Methodological Answer : The compound can be synthesized via alkylation of pyrazole precursors. For example, alkylation of 3,5-dimethyl-1H-pyrazol-4-amine with an ethyl-substituted pyrazole methyl bromide in tetrahydrofuran (THF) using a strong base like potassium tert-butoxide (t-BuOK) under reflux (60–70°C) yields the target compound . Solvent choice is critical: polar aprotic solvents (e.g., THF) enhance nucleophilic substitution, while bases like pyridine can stabilize intermediates during Cu-complex synthesis (e.g., Cu-CTC2 in ethanol/pyridine at 120°C for 72 hours) . Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm NH stretches (~3300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include methyl groups (δ ~2.1–2.5 ppm for CH₃), ethyl protons (δ ~1.3 ppm for CH₂CH₃), and pyrazole ring protons (δ ~6.5–7.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., calculated m/z for C₁₁H₁₈N₅: 228.1572) and fragmentation patterns (e.g., loss of ethyl or methyl groups) .
Cross-reference with single-crystal X-ray diffraction (SHELX refinement) for absolute configuration .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound’s stability and reactivity in coordination chemistry?
- Methodological Answer : Substituents like the ethyl group at the pyrazole N1 position introduce steric hindrance, which stabilizes metal complexes (e.g., Cu-CTC2) by preventing ligand dissociation . Methyl groups at the 1,5-positions enhance thermal stability (TGA data shows decomposition >250°C) . To study reactivity:
- Use DFT calculations to map electron density (e.g., HOMO/LUMO on pyrazole rings).
- Conduct kinetic studies under varying temperatures to assess ligand substitution rates.
- Compare crystallographic data (e.g., bond angles/ligand packing) with analogs lacking substituents .
Q. What strategies are effective for evaluating this compound’s biological activity, such as enzyme inhibition?
- Methodological Answer :
- In Vitro Assays : Screen against target enzymes (e.g., kinases, cytochrome P450) using fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replace ethyl with bulkier groups) and compare IC₅₀ values. For example, pyrazole-4-amine derivatives show enhanced binding affinity when paired with quinazoline scaffolds .
- Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., hydrogen bonding with catalytic residues) .
Q. How can researchers resolve contradictions in experimental data, such as inconsistent synthetic yields or spectral anomalies?
- Methodological Answer :
- Yield Optimization : Vary solvent polarity (e.g., switch from THF to DMF) or use microwave-assisted synthesis to improve reaction efficiency .
- Spectral Validation : Re-examine NMR assignments using 2D techniques (HSQC, HMBC) to distinguish overlapping signals (e.g., methyl vs. ethyl protons) .
- Reproducibility Checks : Compare batch data (e.g., via PCA analysis) and confirm purity via elemental analysis (C/H/N % within ±0.4% of theoretical) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
